molecular formula C14H11FO2 B3198042 4-(2-Fluorophenyl)-3-methylbenzoic acid CAS No. 1008773-94-1

4-(2-Fluorophenyl)-3-methylbenzoic acid

Cat. No.: B3198042
CAS No.: 1008773-94-1
M. Wt: 230.23 g/mol
InChI Key: GVFHWNJTPNXUQH-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-3-methylbenzoic acid is an aromatic carboxylic acid derivative It features a fluorine atom attached to the phenyl ring, which is connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3-methylbenzoic acid.

    Grignard Reaction: The 2-fluorobenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-fluoro-1-phenylethanol.

    Oxidation: The resulting alcohol is then oxidized to 2-fluoroacetophenone using an oxidizing agent such as pyridinium chlorochromate.

    Friedel-Crafts Acylation: The 2-fluoroacetophenone undergoes a Friedel-Crafts acylation with 3-methylbenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(2-Fluorophenyl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-3-methylbenzoic acid
  • 4-(2-Bromophenyl)-3-methylbenzoic acid
  • 4-(2-Iodophenyl)-3-methylbenzoic acid

Uniqueness

4-(2-Fluorophenyl)-3-methylbenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFHWNJTPNXUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673476
Record name 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008773-94-1
Record name 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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